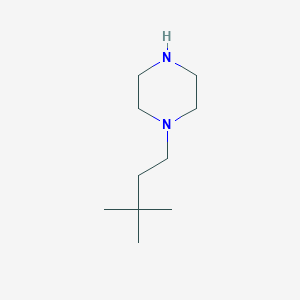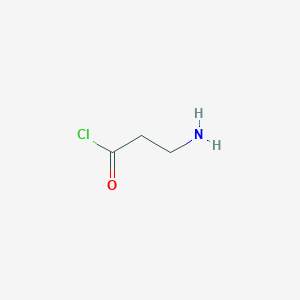
Butyl(2-phenylpropyl)amine
Descripción general
Descripción
Butyl(2-phenylpropyl)amine is a chemical compound with the molecular formula C13H21N. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by a butyl group attached to a 2-phenylpropylamine moiety, making it a member of the amine family.
Mecanismo De Acción
Target of Action
Butyl(2-phenylpropyl)amine is a complex organic compound with the molecular formula C13H21N Similar compounds such as butylamine and 2-phenyl-propylamine have been found to interact with various receptors and enzymes
Mode of Action
For instance, they can react with acid chlorides to form amides . The exact interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in living organisms These pathways involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability . Understanding the pharmacokinetics of this compound would provide insights into its therapeutic potential and safety profile.
Métodos De Preparación
The synthesis of Butyl(2-phenylpropyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a primary amine with a halogenoalkane. For example, the reaction of butylamine with 2-phenylpropyl chloride under basic conditions can yield this compound . Another method is the Gabriel Synthesis, which uses phthalimide as a precursor to produce primary amines, including this compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
Butyl(2-phenylpropyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, it can be converted to corresponding amides or nitriles using oxidizing agents like potassium permanganate. Reduction reactions can yield secondary or tertiary amines, depending on the reagents used. Common reagents for these reactions include lithium aluminum hydride and hydrogen gas . Substitution reactions, such as alkylation or acylation, can introduce different functional groups to the amine, leading to a variety of products.
Aplicaciones Científicas De Investigación
Butyl(2-phenylpropyl)amine has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals. In medicine, it is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis. Industrially, it is used in the production of polymers, resins, and other materials.
Comparación Con Compuestos Similares
Butyl(2-phenylpropyl)amine can be compared to other similar compounds, such as phenylpropylamines and butylamines. Phenylpropylamines, like 3-phenylpropylamine, share a similar structure but differ in the position of the phenyl group. Butylamines, such as butylamine and di-n-butylamine, have a similar butyl group but lack the phenylpropyl moiety . The uniqueness of this compound lies in its combination of both the butyl and phenylpropyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-phenylpropyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-10-14-11-12(2)13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUSCROIFKOBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3145309.png)
![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)



![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)

